2-(3-Bromophenyl)isothiazolidine 1,1-dioxide

货号 B1282008

CAS 编号:

71703-15-6

分子量: 276.15 g/mol

InChI 键: PDZFOXCQQCMSHZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

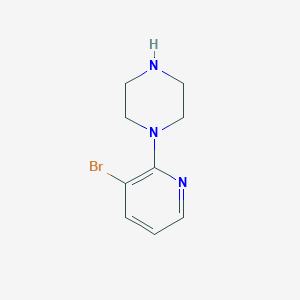

“2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” is a chemical compound with the molecular formula C9H10BrNO2S . It has a molecular weight of 276.15 . The compound appears as a white to yellow solid .

Molecular Structure Analysis

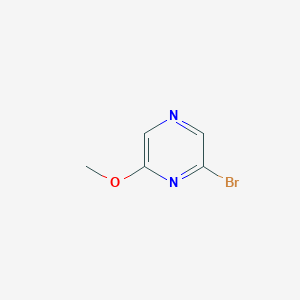

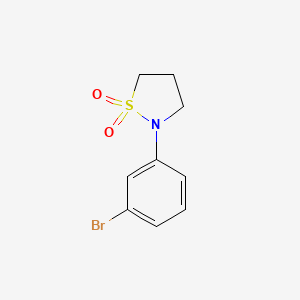

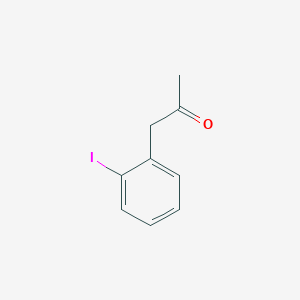

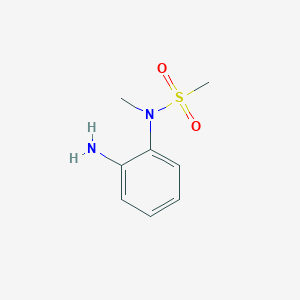

The molecular structure of “2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” consists of a bromophenyl group attached to an isothiazolidine ring, which contains a sulfur atom, a nitrogen atom, and an oxygen atom .Physical And Chemical Properties Analysis

“2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” is a white to yellow solid . More detailed physical and chemical properties are not available in the current resources.科学研究应用

Application in Pharmaceutical Chemistry

- Summary of the Application: This compound has been used in the synthesis of novel 3′-(6-(Substituted Phenyl)-4-Phenyl-6H-1,3-Thiazine-2-yl)Spiro [Indoline-3,3′-Isothiazolidine]-2,4′-Dione Derivatives . These derivatives have been studied for their antimicrobial activity.

- Methods of Application or Experimental Procedures: The compound was synthesized by the reaction of thiazolidinediones (TZDs) with thioglycolic acid . The compounds were characterized using elemental analysis, FTIR, 1H and 13C NMR spectral studies .

- Results or Outcomes: The synthesized compounds exhibited excellent to good responses against the tested microbes . The change of the substituent and its position plays a significant role in the activity of the synthesized spiro-thiazolidinediones .

- It’s used in the field of Chemistry as a heterocyclic building block .

- Its molecular weight is 276.15 g/mol .

- It’s stored at room temperature .

- Its melting point is 74-75°C .

Synthesis of 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide

- Summary of the Application: This compound is synthesized from 3-bromoaniline and 3-chloro-1-propanesulfonyl chloride .

- Methods of Application or Experimental Procedures: To a solution of 3-bromoaniline and triethanolamine in dichloromethane, 3-chloro-1-propanesulfonyl chloride is added at 0° C. After stirring at room temperature for 16 hr, another portion of 3-chloro-1-propanesulfonyl chloride and triethanolamine is added and the solution stirred at room temperature for 2 hr. The solution is then washed with HCl and brine, dried over Na2SO4 then concentrated in vacuo. The residue is then taken up in DMF and DBU is added. The mixture is stirred at room temperature for 64 hr, diluted with EtOAc, then washed with 1N HCl and brine then concentrated. The residue is purified by silica gel chromatography to give 2-(3-bromophenyl)isothiazolidine 1,1-dioxide as an off-white solid .

- Results or Outcomes: The synthesized compound is an off-white solid .

属性

IUPAC Name |

2-(3-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZFOXCQQCMSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501984 | |

| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide | |

CAS RN |

71703-15-6 | |

| Record name | Isothiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a solution of 3-bromoaniline (1.0 mL, 9.18 mmol) and TEA (2.60 mL, 18.5 mmol) in CH2Cl2 (20 mL) was added 3-chloro-1-propanesulfonyl chloride (1.40 mL, 11.5 mmol) at 0° C. After stirring at room temperature for 16 hr, 3-chloro-1-propanesulfonyl chloride (1.40 mL, 11.5 mmol) and TEA (2.6 mL, 18.5 mmol) was added and the solution stirred at room temperature for 2 hr. The solution was then washed with HCl (1.0 N, aq) and brine, dried over Na2SO4 then concentrated in vacuo. The residue was then taken up in DMF (40 mL) and DBU (4.10 mL, 27.6 mmol) was added. The mixture was stirred at room temperature for 64 hr, diluted with EtOAc, then washed with 1N HCl and brine then concentrated. The residue was purified by silica gel chromatography (EtOAc/hexanes) to give 2-(3-bromophenyl)isothiazolidine 1,1-dioxide as an off-white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.50-2.54 (m, 2H), 3.37 (t, J=7.5 Hz, 2H), 3.74 (t, J=7.5 Hz, 2H), 7.22-7.24 (m, 3H), 7.33 (s, 1H).

[Compound]

Name

TEA

Quantity

2.6 mL

Type

reactant

Reaction Step One

[Compound]

Name

TEA

Quantity

2.6 mL

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)